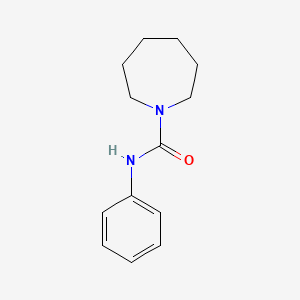

![molecular formula C15H13ClN2O2 B5515022 1-(3-氯-4-甲基苯基)-3,4-二甲基吡喃并[2,3-c]吡唑-6(1H)-酮](/img/structure/B5515022.png)

1-(3-氯-4-甲基苯基)-3,4-二甲基吡喃并[2,3-c]吡唑-6(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolone derivatives, like 1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, often involves multistep synthetic routes that might include cyclization reactions, condensation with various aldehydes, and subsequent modification steps to introduce specific substituents. A closely related process involves the synthesis of 3-methyl-1-phenyl-4-{4-[(5-methyl-2-phenyloxazol-4-yl)methoxy]benzylene(benzyl)}-2-pyrazol-5-one, which was designed to find hypoglycemic active agents, indicating that similar compounds can be synthesized with targeted biological activities (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives plays a critical role in their chemical behavior and biological activity. Studies on related compounds highlight the importance of substituent groups on the pyrazolone core in determining the compound's properties and interactions. For example, the design and synthesis of specific pyrazolone derivatives have been informed by structure-activity relationship (SAR) studies, guiding the introduction of substituents to achieve desired pharmacological effects (Gilligan et al., 2000).

科学研究应用

抗菌活性

Asiri 和 Khan (2010) 对衍生自氨基安替比林(包括吡唑啉结构)的新型席夫碱进行的研究表明,它们对包括大肠杆菌和金黄色葡萄球菌在内的几种细菌菌株具有中等到良好的抗菌活性。该研究强调了这些化合物在开发新型抗菌剂中的潜力 (Asiri & Khan, 2010)。

结构表征和合成

Kariuki 等人 (2021) 的研究重点在于与吡唑啉相关的同晶化合物的合成和结构表征,强调了这些衍生物在理解分子构象和原子水平相互作用中的重要性 (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)。

分子构象和氢键

Asma 等人 (2018) 对 1-芳基-1H-吡唑-3,4-二羧酸酯衍生物的研究提供了对这些化合物复杂的氢键骨架结构的见解,表明它们在设计具有特定相互作用能力的分子中的潜在应用 (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018)。

超分子结构和合成

Padilla-Martínez 等人 (2011) 报告了 3-甲基-1-苯基-1H-色烯并[4,3-c]吡唑-4-酮异构体的分子和超分子结构,展示了这些化合物在晶体学和材料科学领域的潜力 (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011)。

抗菌和抗真菌活性

Reddy 等人 (2010) 合成了含有吡唑-嘧啶-噻唑烷-4-酮的连接杂环化合物,其显示出显着的抗菌和抗真菌活性。这强调了吡唑衍生物在开发新的感染治疗方法中的多功能性 (Reddy, Devi, Sunitha, & Nagaraj, 2010)。

作用机制

Pralsetinib (BLU-667) is a potent and selective RET (c-RET) inhibitor. It has an IC50 value of 0.4 nM for WT RET (c-RET). It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM . In vitro studies show that BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

安全和危害

未来方向

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-8-4-5-11(7-12(8)16)18-15-14(10(3)17-18)9(2)6-13(19)20-15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVIGFHVAVPGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)

![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)

![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)

![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)